molecular formula C12H12BrNO3 B1413900 Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate CAS No. 1805491-65-9

Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate

Cat. No. B1413900
CAS RN: 1805491-65-9
M. Wt: 298.13 g/mol
InChI Key: IDQRXXLJVRBGAO-UHFFFAOYSA-N
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Description

Chemical compounds like “Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate” are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, and density .


Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions, with starting materials undergoing various transformations to result in the final product. The synthesis process is usually documented in scientific literature .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability .


Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like reactivity and stability) .

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This is typically studied in the field of pharmacology .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

The future directions in the study of a compound could involve exploring its potential applications, investigating its mechanism of action further, or developing new synthesis methods .

properties

IUPAC Name

ethyl 2-(2-bromo-4-cyano-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-9-10(13)4-8(7-14)5-11(9)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQRXXLJVRBGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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